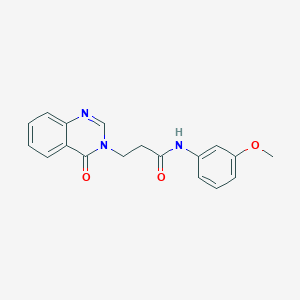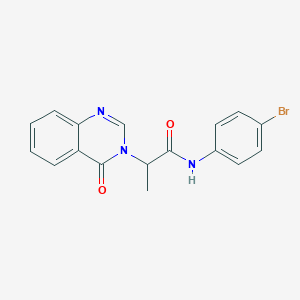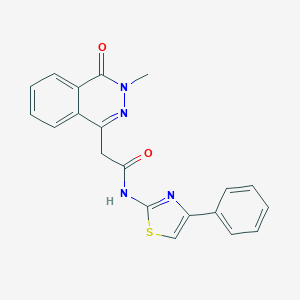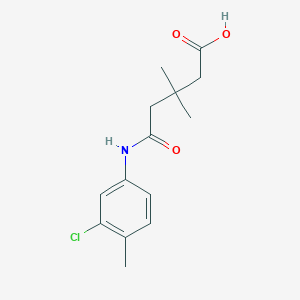
1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide, also known as CTOP, is a synthetic compound that belongs to the class of opioid peptides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide acts as a competitive antagonist for the mu-opioid receptor, blocking the binding of endogenous opioids such as beta-endorphins and enkephalins. This leads to a decrease in the activation of the receptor and a reduction in the downstream signaling pathways that are involved in pain perception and reward processing. 1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide has also been shown to have inverse agonist activity, which means that it can inhibit the constitutive activity of the mu-opioid receptor even in the absence of ligands.
Biochemical and Physiological Effects:
The main biochemical and physiological effects of 1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide are related to its ability to block the mu-opioid receptor. This leads to a decrease in pain perception, as well as a reduction in the rewarding effects of opioids and other drugs of abuse. 1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide has also been shown to have anxiogenic and antidepressant-like effects, which may be related to its ability to modulate the stress response system.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its high affinity and specificity for the mu-opioid receptor. This allows researchers to selectively target this receptor and investigate its role in various physiological and pathological processes. However, one limitation of 1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide is that it has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects.
未来方向
There are several future directions for research on 1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more potent and selective mu-opioid receptor antagonists that can be used in clinical settings. Another direction is the investigation of the role of mu-opioid receptors in various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Finally, there is a need to explore the potential therapeutic applications of 1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide and other mu-opioid receptor antagonists in the treatment of pain and other conditions.
合成方法
The synthesis of 1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 1-(4-chlorophenyl)piperazine with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, followed by the addition of pyrrolidine-3-carboxylic acid and the coupling of the resulting intermediate with N,N'-dicyclohexylcarbodiimide. The final product is obtained after purification through column chromatography.
科学研究应用
1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide has been widely used in scientific research as a selective antagonist for the mu-opioid receptor. It has been shown to have high affinity and specificity for this receptor, making it a valuable tool for investigating the role of mu-opioid receptors in various physiological and pathological processes. 1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide has been used in studies on pain perception, addiction, and stress response, among others.
属性
分子式 |
C20H18ClN3O2S |
|---|---|
分子量 |
399.9 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H18ClN3O2S/c21-13-5-7-14(8-6-13)24-11-12(9-18(24)25)19(26)23-20-16(10-22)15-3-1-2-4-17(15)27-20/h5-8,12H,1-4,9,11H2,(H,23,26) |
InChI 键 |
OJHVNCIZIIAQLQ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl)C#N |
规范 SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-bromobenzoate](/img/structure/B277273.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B277274.png)
![2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B277275.png)

![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide](/img/structure/B277284.png)
![2-[(4-Methylpiperidino)methyl]-1H-benzimidazole](/img/structure/B277285.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277287.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277289.png)

![6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B277295.png)

![4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B277304.png)
![1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one](/img/structure/B277311.png)